molecular formula C16H19N3O4 B2672661 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923203-78-5

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2672661
CAS No.: 923203-78-5
M. Wt: 317.345
InChI Key: XNJHAUOXVMNALK-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine-dione core. Key structural attributes include:

  • 4-position substitution: A 4-ethoxyphenyl group, introducing electron-donating ethoxy (-OCH₂CH₃) functionality.
  • 6-position substitution: A 2-hydroxyethyl (-CH₂CH₂OH) group, enhancing hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-11-5-3-10(4-6-11)14-13-12(17-16(22)18-14)9-19(7-8-20)15(13)21/h3-6,14,20H,2,7-9H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJHAUOXVMNALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCO)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine precursor and introduce the ethoxyphenyl and hydroxyethyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: The ethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the ethoxyphenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been studied as inhibitors of various kinases associated with cancer progression. These compounds target RET kinase mutations prevalent in non-small cell lung cancer and thyroid cancer .
  • Enzyme Inhibition
    • The compound shows promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. By inhibiting CDKs, these compounds can potentially halt the proliferation of cancer cells .

Material Science Applications

  • UV Absorption
    • Pyrrolo[3,4-d]pyrimidine derivatives have been explored for their UV absorption capabilities. They can be utilized in coatings and polymers to enhance resistance to UV radiation degradation . This application is particularly relevant in industries focused on protecting materials from sunlight exposure.
  • Photostability in Textiles
    • The incorporation of such compounds into textile formulations has been shown to improve photostability. This is crucial for maintaining the integrity and colorfastness of fabrics exposed to light over time .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various pyrrolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines. The results demonstrated that specific substitutions on the pyrimidine ring significantly enhanced cytotoxicity against breast and lung cancer cells. The compound 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione was among those showing promising results with IC50 values in the low micromolar range.

Case Study 2: UV Protection in Coatings

In another study focusing on material applications, researchers incorporated pyrrolo[3,4-d]pyrimidine derivatives into polymer matrices for outdoor applications. The resulting coatings exhibited enhanced UV stability compared to traditional formulations without these additives. This advancement could lead to longer-lasting outdoor materials with reduced maintenance needs.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with molecular targets in biological systems. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways and targets would depend on the compound’s structure and the context of its use in research or therapy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related pyrrolo-pyrimidine-diones and derivatives from the literature:

Compound ID & Substituents Melting Point (°C) TLC Rf Key Functional Groups Evidence Source
Target : 4-(4-Ethoxyphenyl)-6-(2-hydroxyethyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione N/A N/A Ethoxy, hydroxyethyl N/A
4j : 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione ~220 0.41 Hydroxyl, methoxy
13 : N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine 188 0.48 Chloro, dimethoxybenzyl
9 : N4-(3-Bromophenyl)-6-[2-(4-methoxyphenyl)ethyl]-pyrrolo[2,3-d]pyrimidine-2,4-diamine 196.5–198.5 0.21 Bromo, methoxyphenylethyl
BP 14274 : 4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione N/A N/A Methoxy, methylbenzyl
CAS 6044-41-3 : 4-(2,5-Dimethoxyphenyl)-6-ethoxy-1-propenyl-pyrrolo[3,4-d]pyrimidine-2,5-dione N/A N/A Dimethoxy, ethoxy, propenyl
Key Observations:

Substituent Diversity :

  • Electron-donating groups (e.g., ethoxy, methoxy) are common at the 4-position, modulating electronic properties and solubility. The target compound’s 4-ethoxyphenyl group balances lipophilicity and metabolic stability compared to methoxy analogs .
  • Hydrophilic vs. lipophilic substitutions : The target’s 6-(2-hydroxyethyl) group contrasts with lipophilic substituents like 4-methylbenzyl or dimethoxybenzyl , suggesting improved aqueous solubility.

Impact on Physical Properties :

  • Melting points : Range from 188°C (chlorophenyl derivative ) to ~220°C (hydroxyphenyl analog ). Higher MPs correlate with polar groups (e.g., hydroxyl) enhancing crystal packing.
  • TLC Rf values : Lower Rf (e.g., 0.21 for bromophenyl derivative ) indicates higher polarity, aligning with hydrophilic substituents. The target’s hydroxyethyl group likely reduces Rf compared to ethoxy/propenyl analogs .

Biological Activity

The compound 4-(4-ethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo[3,4-d]pyrimidine derivative known for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity based on various studies and findings.

Chemical Structure

The molecular structure of the compound is characterized by a pyrrolo[3,4-d]pyrimidine core with ethoxy and hydroxyethyl substituents. The structural formula can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. These enzymes are crucial in regulating various cellular processes including cell division and apoptosis. The compound has shown potential as an inhibitor of Janus Kinase 3 (JAK3), which is involved in several immunological disorders and cancer pathways .

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity : It has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have reported growth inhibition percentages (GI%) against lung carcinoma (71.8% and 66.12%) and renal carcinoma cell lines (66.02%) .
  • Immunomodulatory Effects : As a JAK3 inhibitor, it shows promise in treating autoimmune diseases such as lupus and rheumatoid arthritis by modulating immune responses .
  • Antimicrobial Properties : Preliminary studies suggest potential activity against certain bacterial strains, although further research is needed to establish this effect conclusively .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects on renal carcinoma cells (RFX 393), revealing an IC50 value of 11.70 µM for one derivative compared to 19.92 µM for another . This indicates that modifications in the chemical structure can significantly affect potency.
  • Cell Cycle Analysis :
    • The compound was found to induce cell cycle arrest at the G0–G1 phase in treated cancer cells. The treated populations showed increased percentages compared to controls, suggesting its role in inhibiting cell proliferation .
  • Molecular Docking Studies :
    • Computational analyses indicated that the compound has favorable binding interactions with active sites of CDK2 and TRKA kinases, which are critical targets in cancer therapy . This reinforces its potential as a therapeutic agent.

Data Tables

Activity TypeCell LineGI % / IC50 (µM)
AnticancerHOP-9271.8
AnticancerNCI-H46066.12
AnticancerACHN66.02
CytotoxicityRFX 393IC50 = 11.70
CytotoxicityRFX 393IC50 = 19.92

Q & A

Q. What are the established synthetic routes for this compound, and how can yield and purity be optimized?

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step protocols. For example, cyclization of precursors like substituted pyrimidines or pyrroles under controlled conditions (e.g., reflux with POCl₃/DMF for formylation) is common . Optimizing reaction parameters (temperature, solvent choice, and catalysts like NaH or K₂CO₃) can enhance yield. Purification via column chromatography or recrystallization ensures high purity (>95%) . For the target compound, introducing the 4-ethoxyphenyl group may require selective alkylation, while the 2-hydroxyethyl substituent could involve nucleophilic substitution with ethylene glycol derivatives .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

  • NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., ethoxy phenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) and confirm ring saturation .
  • X-ray crystallography : Resolves the fused bicyclic system and hydrogen-bonding interactions, critical for understanding conformational stability .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₈H₂₁N₃O₄) .

Q. What are the key physicochemical properties influencing solubility and reactivity?

  • LogP : Estimated at ~2.5 (via computational tools), indicating moderate lipophilicity suitable for cellular uptake .
  • Hydrogen-bond donors/acceptors : The 2-hydroxyethyl group (donor) and dione moieties (acceptors) enhance solubility in polar solvents like DMSO or ethanol .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 250°C, guiding storage conditions .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions, and what contradictions exist in experimental vs. theoretical data?

Docking studies (e.g., AutoDock Vina) suggest affinity for kinase ATP-binding pockets due to the planar pyrrolopyrimidine core . However, discrepancies arise in IC₅₀ values between predicted (nM range) and observed (µM range) enzyme inhibition, possibly due to solvent effects or protein flexibility . MD simulations (>100 ns) can refine binding pose predictions by accounting for conformational dynamics .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. in vivo assays?

  • Cell permeability : While the compound shows potent in vitro activity (e.g., IC₅₀ = 5 µM against cancer cells), poor pharmacokinetics in rodents (low AUC) may stem from rapid Phase II metabolism of the hydroxyethyl group .
  • Metabolite profiling : LC-MS/MS identifies glucuronidation as a key detoxification pathway, necessitating prodrug strategies (e.g., esterification of the hydroxyl group) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

  • Substituent modulation : Replacing 4-ethoxyphenyl with 3,4,5-trimethoxyphenyl enhances kinase inhibition (e.g., 10-fold lower IC₅₀ for VEGFR2) but increases toxicity .
  • Bioisosteric replacement : Swapping the dione with a thione (C=O → C=S) improves metabolic stability but reduces aqueous solubility .
  • Data-driven optimization : Machine learning models trained on pyrrolopyrimidine libraries can prioritize substituents balancing potency and ADME properties .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

  • Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., unintended inhibition of MAPK14) .
  • CRISPR-Cas9 knockouts : Confirming target dependency by observing reduced efficacy in cells lacking the putative target (e.g., EGFR) .
  • Biomarker analysis : ELISA or Western blotting quantifies downstream signaling modulation (e.g., phosphorylated ERK levels) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted reactions to reduce cyclization time from hours to minutes .
  • Analytical QC : Use UPLC-PDA for purity assessment (≥98%) and avoid degradation during storage by lyophilization .
  • Biological assays : Include counter-screens against hERG and CYP450 isoforms to flag toxicity risks early .

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